molecular formula C20H20N4O4 B2635728 N'-[2-(2-methoxyphenyl)ethyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide CAS No. 923680-36-8

N'-[2-(2-methoxyphenyl)ethyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide

Cat. No.: B2635728
CAS No.: 923680-36-8
M. Wt: 380.404
InChI Key: SQJFUHXLCCOJOP-UHFFFAOYSA-N
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Description

N'-[2-(2-methoxyphenyl)ethyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is a high-purity chemical compound intended for research and development purposes. The ethanediamide (oxalamide) core structure is known to be a privileged scaffold in medicinal chemistry, often contributing to significant biological activity through hydrogen bonding. The specific combination of the 2-methoxyphenyl ethyl moiety and the 4-oxo-3,4-dihydrophthalazin-1-yl methyl group suggests potential for investigation in various biochemical pathways. Researchers may explore its application as a building block in organic synthesis or screen it for potential biological activity in areas such as enzyme inhibition. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Please consult the product's Certificate of Analysis for specific data on purity, structure, and physicochemical properties.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-28-17-9-5-2-6-13(17)10-11-21-19(26)20(27)22-12-16-14-7-3-4-8-15(14)18(25)24-23-16/h2-9H,10-12H2,1H3,(H,21,26)(H,22,27)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJFUHXLCCOJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2-methoxyphenyl)ethyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Methoxyphenyl Ethylamine: This can be achieved by reacting 2-methoxyphenylacetic acid with ethylamine under acidic conditions.

    Synthesis of the Phthalazinone Intermediate: The phthalazinone moiety can be synthesized by cyclization of appropriate hydrazine derivatives with phthalic anhydride.

    Coupling Reaction: The final step involves coupling the methoxyphenyl ethylamine with the phthalazinone intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2-methoxyphenyl)ethyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The phthalazinone moiety can be reduced to form a dihydrophthalazine derivative.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of dihydrophthalazine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(2-methoxyphenyl)ethyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The compound is compared below with structurally related derivatives from published studies.

Table 1: Key Molecular Properties
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
Target Compound C₂₄H₂₆N₄O₄* ~434.5† Ethanediamide, methoxyphenyl, phthalazinone Rigid linker, aromatic substitution
A22 [] C₂₇H₂₉F₃N₄O₂ 499.23 Piperazine, difluorocyclohexane Fluorinated hydrophobic domain
B2 [] C₁₉H₁₉FN₄O₂ 355.16 Benzohydrazide, phthalazinone Flexible hydrazide linker
N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-[2-(2-methoxyphenyl)ethyl]ethanediamide [] C₂₂H₂₆FN₃O₆S 479.52 Sulfonyl, oxazinan, methoxyphenyl Sulfonyl group enhances polarity

*Hypothesized formula based on structural similarity; †Estimated from analogs.

Key Observations:

Functional Group Diversity: The ethanediamide linker in the target compound distinguishes it from hydrazide-containing analogs (e.g., B2–B5) and sulfonyl derivatives (e.g., ). This linker may improve metabolic stability compared to hydrazides, which are prone to hydrolysis .

Aromatic Substitution :

  • The 2-methoxyphenyl group in the target compound and ’s derivative contrasts with the 4-fluorophenylsulfonyl group in . Methoxy groups are electron-donating, which may modulate π-π stacking interactions differently than electron-withdrawing sulfonyl groups .
Key Findings:
  • Synthetic Accessibility : The target compound’s ethanediamide synthesis likely requires coupling reagents (e.g., carbodiimides) similar to ’s benzamide derivatives, whereas fluorinated analogs (A22/A23) demand multi-step functionalization .
  • Bioactivity: Phthalazinone derivatives (target compound, B2–B5) are frequently explored for PARP or ALK inhibition, but the ethanediamide linker may redirect selectivity toward kinases like BRAF or JAK .

Critical Notes and Limitations

  • Data Gaps : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
  • Structural Trade-offs : While the methoxyphenyl group improves lipophilicity, it may reduce aqueous solubility compared to polar sulfonyl derivatives () .

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